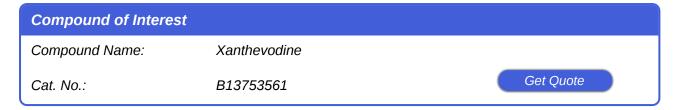


High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Xanthevodine

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of **Xanthevodine** using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in the field of drug development who require a reliable method for the quantification of this compound.

Introduction

Xanthevodine is a naturally occurring alkaloid with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol .[1][2] As a member of the xanthine family, it shares structural similarities with compounds known for their diverse biological activities. Accurate and precise quantification of **Xanthevodine** is crucial for research, quality control, and pharmacokinetic studies. This application note details a robust HPLC method developed for this purpose.

Experimental Protocols

This section outlines the detailed methodologies for the HPLC analysis of Xanthevodine.



Instrumentation and Equipment

- · HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- Photodiode Array (PDA) detector or a UV-Vis detector
- Data acquisition and processing software
- Analytical balance
- pH meter
- Sonicator
- · Vortex mixer
- Syringe filters (0.45 μm)

Reagents and Materials

- · Xanthevodine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **Xanthevodine**.



Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	254 nm (or optimal wavelength determined by PDA scan)
Run Time	20 minutes

Note: The optimal detection wavelength for **Xanthevodine** should be determined by performing a PDA scan of a standard solution to identify the wavelength of maximum absorbance.

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Xanthevodine reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation

The following is a general procedure for the extraction of **Xanthevodine** from a plant matrix. The specific steps may need to be optimized depending on the sample type.



- Extraction: Weigh 1 g of the powdered plant material and place it in a 50 mL conical tube.
 Add 20 mL of methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of **Xanthevodine** within the calibration range.

Data Presentation

The performance of this HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data from such a validation.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

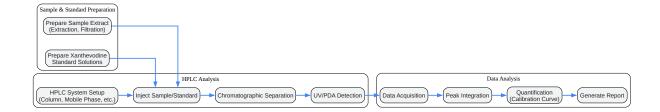
Table 2: Method Validation Summary



Parameter	Result
Linearity (R²)	> 0.999
Range (μg/mL)	1 - 100
Limit of Detection (LOD) (μg/mL)	To be determined
Limit of Quantification (LOQ) (μg/mL)	To be determined
Precision (%RSD)	
- Intraday	< 2.0%
- Interday	< 2.0%
Accuracy (% Recovery)	98 - 102%
Robustness	Unaffected by minor changes in flow rate and temperature

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis of **Xanthevodine**.





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Caption: Workflow for the HPLC analysis of **Xanthevodine**.

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References

- 1. Xanthevodine | C16H13NO5 | CID 68064 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
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